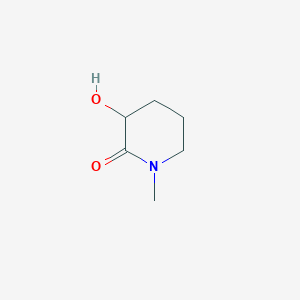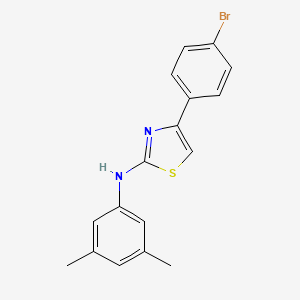
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. It is commonly known as BPTA and is widely used in scientific research applications. BPTA has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine and related compounds involves multi-step pathways, including nucleophilic addition and condensation reactions. These compounds are characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. Single crystal X-ray diffraction studies provide insights into their crystal structures, revealing information on molecular geometry, hydrogen bonding interactions, and crystal packing (AfraQuasar A. Nadaf et al., 2019).
Corrosion Inhibition
Thiazole derivatives, including those with bromophenyl groups, have been investigated for their corrosion inhibition performance on metals such as iron. Quantum chemical parameters and molecular dynamics simulations are used to predict the efficiency of these inhibitors. Theoretical studies, supported by experimental results, suggest that these compounds exhibit significant inhibition capabilities, attributed to their interaction with metal surfaces, which could be valuable for protecting metals from corrosion (S. Kaya et al., 2016).
Antimicrobial Activity
Some thiazole derivatives have been evaluated for their antimicrobial properties. Studies on these compounds, including those with 4-bromophenyl groups, show varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights their potential as templates for designing new antimicrobial agents. Spectroscopic analysis and antimicrobial testing indicate moderate to high activity, underscoring the role of chemical structure in biological efficacy (Ammar Kubba et al., 2018).
Material Science Applications
In the field of material sciences, thiazole derivatives are explored for their potential in creating novel materials with unique properties. For instance, thiazole-based compounds have been used in the development of security inks and stimuli-responsive materials. Their chemical structure allows for the design of compounds with specific optical properties, such as fluorescence, which can be tailored for use in security printing and other advanced material applications (Xiao-lin Lu et al., 2016).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKSRIXEMOFQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


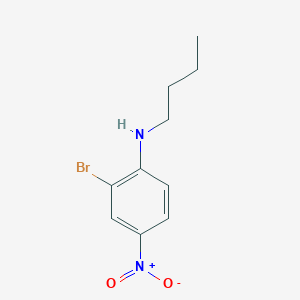
![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)

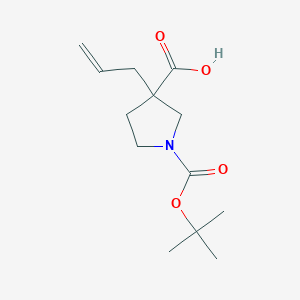
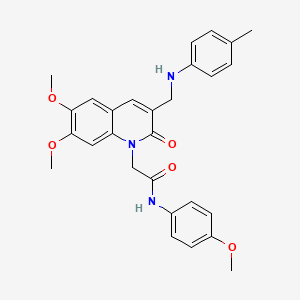
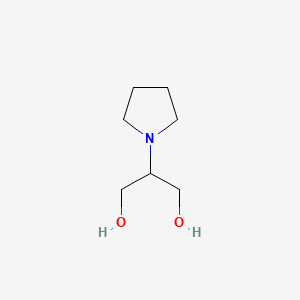
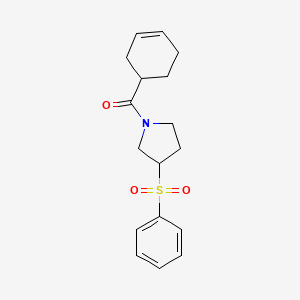
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)
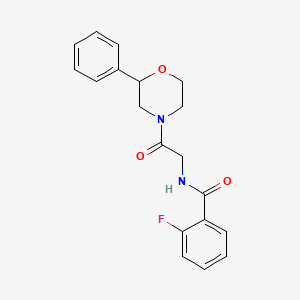
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2802173.png)
![1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2802174.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)
